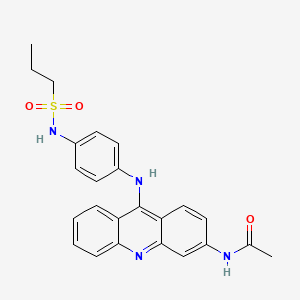
Propanesulfonanilide, 4'-((3-acetamido-9-acridinyl)amino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanesulfonanilide, 4'-((3-acetamido-9-acridinyl)amino)-: is a complex organic compound characterized by its intricate molecular structure. It belongs to the class of sulfonanilides and contains multiple functional groups, including a sulfonamide, an amide, and an acridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Propanesulfonanilide, 4'-((3-acetamido-9-acridinyl)amino)- typically involves multi-step organic reactions. One common approach is the reaction of 4'-amino-2-methoxyacetanilide with 3-acetamidoacridine in the presence of propylsulfonyl chloride under acidic conditions. The reaction proceeds through nucleophilic substitution, forming the desired sulfonamide linkage.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and yield. Advanced purification techniques such as column chromatography and recrystallization are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: Propanesulfonanilide, 4'-((3-acetamido-9-acridinyl)amino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with altered functional groups.
Reduction: Reduction reactions can be used to modify the acridine ring.
Substitution: Nucleophilic substitution reactions are common, especially involving the sulfonamide group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like propylsulfonyl chloride and various amines are employed under acidic or basic conditions.
Major Products Formed:
Oxidation: Oxidation products may include carboxylic acids or ketones.
Reduction: Reduction can yield amines or alcohols.
Substitution: Substitution reactions can produce various amides, esters, or ethers.
Scientific Research Applications
Chemistry: In chemistry, Propanesulfonanilide, 4'-((3-acetamido-9-acridinyl)amino)- is used as a building block for synthesizing more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.
Biology: The compound has shown potential as a biological probe due to its ability to interact with specific biomolecules. It can be used in the study of enzyme inhibition and receptor binding.
Medicine: In the medical field, this compound is being investigated for its therapeutic properties. It has shown promise in the development of new drugs for treating various diseases, including cancer and bacterial infections.
Industry: In the industrial sector, Propanesulfonanilide, 4'-((3-acetamido-9-acridinyl)amino)- is used in the production of dyes, pigments, and other chemical products. Its unique properties make it suitable for applications requiring high stability and reactivity.
Mechanism of Action
The mechanism by which Propanesulfonanilide, 4'-((3-acetamido-9-acridinyl)amino)- exerts its effects involves its interaction with specific molecular targets. The acridine moiety is known to intercalate with DNA, disrupting normal cellular processes. This property makes it useful in the study of gene expression and the development of anticancer agents. The sulfonamide group can also bind to enzymes, inhibiting their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Acridine Orange: Another acridine derivative used as a fluorescent dye in biological research.
Sulfa Drugs: Sulfonamide-based drugs used as antibiotics.
Acetanilide: A simpler compound with an amide group, used in the synthesis of dyes and pharmaceuticals.
Uniqueness: Propanesulfonanilide, 4'-((3-acetamido-9-acridinyl)amino)- stands out due to its complex structure and multifunctional groups
Properties
CAS No. |
53221-99-1 |
|---|---|
Molecular Formula |
C24H24N4O3S |
Molecular Weight |
448.5 g/mol |
IUPAC Name |
N-[9-[4-(propylsulfonylamino)anilino]acridin-3-yl]acetamide |
InChI |
InChI=1S/C24H24N4O3S/c1-3-14-32(30,31)28-18-10-8-17(9-11-18)26-24-20-6-4-5-7-22(20)27-23-15-19(25-16(2)29)12-13-21(23)24/h4-13,15,28H,3,14H2,1-2H3,(H,25,29)(H,26,27) |
InChI Key |
VQDSQPDTXHBDCG-UHFFFAOYSA-N |
Canonical SMILES |
CCCS(=O)(=O)NC1=CC=C(C=C1)NC2=C3C=CC(=CC3=NC4=CC=CC=C42)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















